Synthesis Yield: Comparative Efficiency in Sulfonamide Formation
The synthesis of N,N-dimethyl-2-methylsulphonylethylamine via reaction of N,N-dimethylethanolamine with methanesulfonyl chloride achieves an 80% isolated yield . This efficiency provides a baseline for process comparison, although direct quantitative yield data for the synthesis of close analogs (e.g., N-methyl-2-(methylsulfonyl)ethylamine) under identical conditions is not available in the current literature. The mesylate leaving group in this compound is generally considered to have reactivity comparable to halides in SN2 reactions, but this is a class-level inference rather than a direct head-to-head comparison [1].
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 80% |
| Comparator Or Baseline | N/A (no direct comparator data) |
| Quantified Difference | N/A |
| Conditions | Reaction of N,N-dimethylethanolamine with methanesulfonyl chloride in CH2Cl2 with triethylamine at 0°C |
Why This Matters
The 80% yield provides a performance benchmark for evaluating synthetic routes and cost-of-goods in procurement.
- [1] Advanced Practical Organic Chemistry. Mechanism for the formation of a mesylate. 2017. View Source
